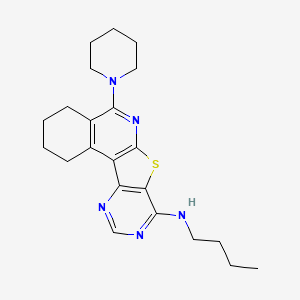
Oxytocin, 8-L-lysine-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, 8-L-lysine-, also known as vasopressin, is a cyclic nonapeptide hormone that plays a crucial role in various physiological processes. It is primarily known for its role in social bonding, reproductive behaviors, and the regulation of water balance in the body. This compound is synthesized in the hypothalamus and released by the posterior pituitary gland. It has significant implications in both medical and scientific research due to its diverse range of functions and effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 8-L-lysine-, typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of oxytocin, 8-L-lysine-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of pharmaceutical-grade oxytocin .
化学反应分析
Types of Reactions
Oxytocin, 8-L-lysine-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds, which can be crucial for studying the peptide’s structure and function.
Substitution: Amino acid substitutions are performed using protected amino acid derivatives during the SPPS process. .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic properties. These modifications are crucial for developing therapeutic analogs of oxytocin .
科学研究应用
Oxytocin, 8-L-lysine-, has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: Research on oxytocin focuses on its role in social behaviors, stress response, and reproductive functions. .
Medicine: Oxytocin is used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders. .
Industry: In the pharmaceutical industry, oxytocin analogs are developed for therapeutic use. .
作用机制
Oxytocin, 8-L-lysine-, exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. These pathways lead to various physiological responses, such as uterine contractions, milk ejection, and modulation of social behaviors .
相似化合物的比较
Oxytocin, 8-L-lysine-, is structurally similar to other nonapeptides, such as vasopressin and its analogs. it has unique features that distinguish it from these compounds:
属性
CAS 编号 |
4273-93-2 |
|---|---|
分子式 |
C43H67N13O12S2 |
分子量 |
1022.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
InChI 键 |
KYAVDXJYBQPLOR-OMTOYRQASA-N |
手性 SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


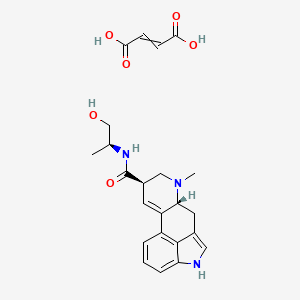
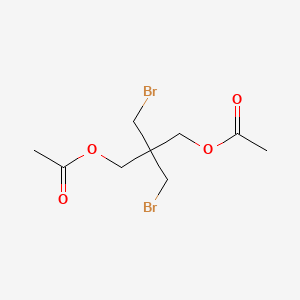
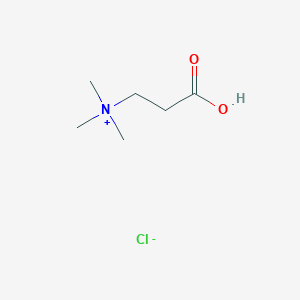
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
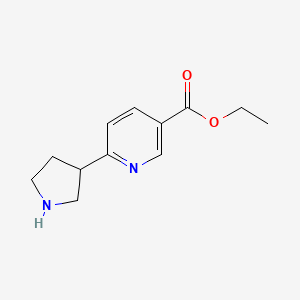
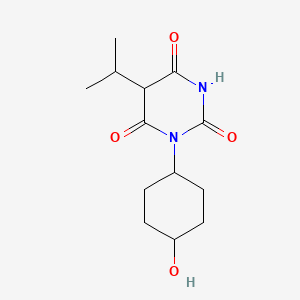
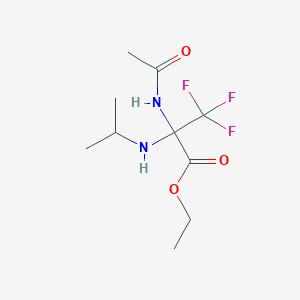
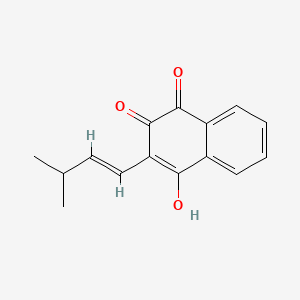

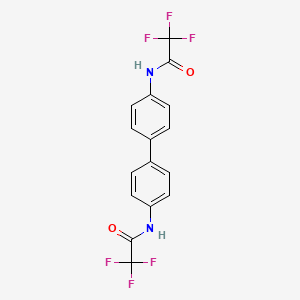
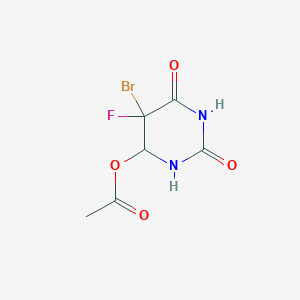
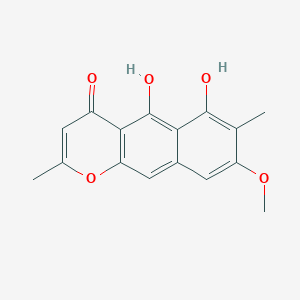
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
